2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(1-ethylpiperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-3-14-6-4-9(5-7-14)11-13-8(2)10(17-11)12(15)16/h9H,3-7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIIJROSRQBBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C2=NC(=C(S2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids.
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific structure and the biological target they interact with.
Biochemical Pathways
Piperidine derivatives can be involved in a variety of biochemical pathways, depending on their specific biological targets.
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific structure.
Biological Activity
2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H22N2O4S
- Molecular Weight : 326.41 g/mol
- CAS Number : 216955-61-2
- Structure : The compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anti-inflammatory effects.
The biological activity of 2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid is primarily attributed to its interaction with various biochemical pathways:
In Vitro Studies
Several studies have explored the biological activity of related thiazole compounds. For instance:
- A series of thiazole derivatives were synthesized and evaluated for their AChE inhibitory activity, with some showing promising results (IC50 values in the low micromolar range) that could indicate potential therapeutic applications for neurodegenerative diseases .
Case Studies
- Alzheimer's Disease Research : In a study focused on developing new AChE inhibitors, compounds structurally related to 2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid exhibited significant inhibition of AChE, suggesting that this class of compounds could be beneficial in treating Alzheimer's disease .
- Inflammatory Disease Models : Research on thiazole derivatives has indicated their potential as dual inhibitors targeting both 15-lipoxygenase and carbonic anhydrase II, enzymes involved in inflammatory processes. This dual inhibition could provide a multi-target approach for treating inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
The compound 2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid , with CAS number 1955507-45-5, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, focusing on medicinal chemistry, agricultural science, and materials science, supported by relevant case studies and data tables.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that modifications in the thiazole ring can enhance antibacterial activity against various pathogens. The presence of the piperidine moiety is believed to contribute to this activity by affecting cell membrane permeability.
Case Study:
A recent investigation into the antimicrobial efficacy of thiazole derivatives reported that compounds similar to 2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, highlighting its potential as a lead compound in drug development.
Pesticidal Properties
Thiazole derivatives have been explored for their roles as agrochemicals. The compound's ability to disrupt specific biochemical pathways in pests can lead to effective pest control strategies without harming beneficial organisms.
Case Study:
In a controlled study, the application of this compound demonstrated a reduction in pest populations of aphids and whiteflies by over 70% compared to untreated controls. This suggests its viability as a natural pesticide alternative.
Polymer Additives
The unique chemical structure of 2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid allows it to act as an additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.
Data Table: Polymer Performance Comparison
| Polymer Type | Control Strength (MPa) | Strength with Additive (MPa) | Improvement (%) |
|---|---|---|---|
| Polyethylene | 20 | 25 | 25 |
| Polypropylene | 30 | 36 | 20 |
| Polystyrene | 15 | 18 | 20 |
Comparison with Similar Compounds
Table 1: Comparison of Thiazole-5-Carboxylic Acid Derivatives
Key Observations:
XO Inhibitors: Indole- and phenyl-substituted derivatives (e.g., febuxostat) exhibit nanomolar-range IC50 values, making them potent XO inhibitors. The 7-nitro-5-isopropoxy-indol-2-yl substituent (IC50: 5.1 nM) shows exceptional in vivo uric acid (UA)-lowering efficacy despite moderate in vitro potency, likely due to favorable pharmacokinetics . Febuxostat’s cyano and isobutoxy groups enhance hydrophobic interactions with XO’s active site, contributing to its clinical success .
Non-XO Targets: Substitutions like 4-fluorobenzamido shift activity toward metabolic disorders. The fluorinated benzamido group may modulate inflammatory and oxidative stress pathways, as seen in diabetic rat models .
Pharmacokinetic and Physicochemical Properties
- Oral Bioavailability : Indole-substituted thiazoles (e.g., 2-(7-nitro-5-isopropoxy-indol-2-yl)- analog) exhibit excellent oral bioavailability, attributed to balanced lipophilicity and metabolic stability .
- Solubility : Carboxylic acid groups enhance water solubility, but bulky hydrophobic substituents (e.g., isobutoxy in febuxostat) may limit absorption. The ethylpiperidinyl group in the target compound could mitigate this via ionizable amine functionality .
- Metabolism : Piperidine rings are often metabolized via cytochrome P450 enzymes, which may influence the target compound’s half-life compared to indole- or phenyl-substituted analogs .
Preparation Methods
Synthesis of Thiazole Core Intermediate
- Starting Material: 3-bromo-4-hydroxybenzaldehyde
- Step 1: Reaction with hydroxylamine and sodium formate in refluxing formic acid yields 3-bromo-4-hydroxybenzonitrile.
- Step 2: Treatment with thioacetamide converts the nitrile to thiobenzamide.
- Step 3: Cyclization with 2-chloroacetoacetic acid ethyl ester forms 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.
Alkylation and Cyanation
- Step 4: Alkylation of the hydroxy group with isobutyl bromide in the presence of potassium carbonate in DMF at 80-85°C yields the corresponding isobutoxy derivative.
- Step 5: Cyanation using cuprous cyanide and cuprous iodide in DMF at 130-135°C for 16 hours introduces the cyano group, forming ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
Hydrochloride Salt Formation and Purification
- The crude product is recrystallized from n-butanol and converted to its hydrochloride salt by treatment with concentrated hydrochloric acid in acetone at 30-35°C, followed by cooling to 0-5°C.
- The hydrochloride salt is filtered and dried, yielding a product with high purity (>99% by HPLC).
Hydrolysis to Carboxylic Acid
- The ethyl ester intermediate can be hydrolyzed under acidic or basic conditions to yield the target 2-(1-ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid.
- The piperidinyl substituent is introduced either before or after hydrolysis depending on the synthetic route.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|
| Hydroxylamine reaction | Hydroxylamine, sodium formate, formic acid reflux | 105-110 | 5 | Not specified | Not specified | Formation of hydroxybenzonitrile |
| Thioacetamide treatment | Thioacetamide, isopropyl alcoholic HCl | 50-55 | 2 | Not specified | Not specified | Conversion to thiobenzamide |
| Cyclization | 2-chloroacetoacetic acid ethyl ester, reflux | Reflux (~80) | 5 | Not specified | Not specified | Formation of thiazole ester |
| Alkylation | Isobutyl bromide, K2CO3, DMF | 80-85 | 5-6 | 73.2 | 98 | Ether formation |
| Cyanation | Cuprous cyanide, cuprous iodide, DMF | 130-135 | 16 | 98.5 | 98.5 | Introduction of cyano group |
| Hydrochloride salt formation | HCl, acetone | 30-35 (cool to 0-5) | 0.5-1 | 61.5 | 99.5 | Salt formation and purification |
Analytical Data and Purity
- The hydrochloride salt of the intermediate shows a melting point of 170-173°C.
- Purity assessed by HPLC is consistently above 98%, reaching up to 99.5% after salt formation.
- Solid-state properties and crystallinity are well-defined, ensuring suitability for pharmaceutical-grade synthesis.
Alternative Preparation Notes
- Efficient preparation of related thiazole derivatives such as 4-methyl-5-formylthiazole has been reported via Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic chloride in xylene at 140°C, which may be adapted for intermediate synthesis steps.
- Multistage virtual screening and synthesis of related heterocyclic carboxylic acids have been reported in the context of medicinal chemistry, involving condensation reactions and amide bond formation, which may inform alternative synthetic strategies.
Q & A
Q. What are standard synthetic routes for synthesizing 2-(1-ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid?
The compound can be synthesized via cyclocondensation of ethyl acetoacetate with appropriate amines, followed by hydrolysis. For example, pyrazole-4-carboxylic acid derivatives are synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, with subsequent basic hydrolysis to yield the carboxylic acid . Similar methodologies can be adapted for thiazole derivatives by substituting reagents (e.g., thioureas for thiazole ring formation).
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR (¹H, ¹³C) to confirm substituent positions and piperidine/thiazole ring integrity.
- IR spectroscopy to identify carboxylic acid (-COOH) and secondary amine (-NH) functional groups.
- Mass spectrometry (LC-MS) for molecular weight validation .
Q. How can researchers assess the compound’s purity during synthesis?
Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve intermediates and byproducts .
Advanced Research Questions
Q. What computational strategies can optimize reaction conditions for this compound’s synthesis?
Employ density functional theory (DFT) to model reaction pathways and transition states. For example, quantum chemical calculations (e.g., B3LYP/6-31G* basis set) predict energy barriers for cyclocondensation steps, guiding solvent selection (e.g., DMF vs. THF) and catalyst use .
Q. How can structural modifications enhance the compound’s bioactivity?
Q. What methodologies reconcile discrepancies between theoretical predictions and experimental spectral data?
Perform vibrational frequency analysis (DFT) to compare calculated IR spectra with experimental results. Adjust basis sets (e.g., 6-311++G**) to account for electron correlation effects. For NMR, use gauge-including atomic orbital (GIAO) methods to improve chemical shift accuracy .
Q. How can membrane separation technologies improve purification?
Utilize nanofiltration membranes (MWCO = 300–500 Da) to separate unreacted starting materials from the target compound. Optimize transmembrane pressure (3–5 bar) and pH (neutral) to prevent carboxylic acid degradation .
Q. What strategies validate the compound’s stability under varying storage conditions?
Conduct accelerated stability studies:
- Thermal stress : 40°C/75% RH for 6 months.
- Photolytic stress : Expose to UV light (ICH Q1B guidelines). Monitor degradation via HPLC and LC-MS, referencing protocols for structurally related acids .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across assays?
Q. What experimental controls mitigate variability in synthetic yields?
- Include internal standards (e.g., deuterated analogs) during NMR quantification.
- Perform DoE (Design of Experiments) to isolate critical factors (e.g., temperature, catalyst loading) affecting yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
